Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone (6CI)
Description
Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone (6CI) (CAS 102074-50-0, molecular formula C₇H₉ClO₃) is a specialized gamma-lactone derivative of acetoacetic acid. Gamma-lactones are five-membered cyclic esters formed via intramolecular esterification between a hydroxyl group and a carboxylic acid moiety. It is cataloged by Alfa Chemistry as a specialty chemical, likely used in niche research contexts .
Properties
CAS No. |
102074-50-0 |
|---|---|
Molecular Formula |
C7H9ClO3 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
3-(2-chloroacetyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C7H9ClO3/c1-7(5(9)4-8)2-3-11-6(7)10/h2-4H2,1H3 |
InChI Key |
XUIQTILNWLIDIS-UHFFFAOYSA-N |
SMILES |
CC1(CCOC1=O)C(=O)CCl |
Canonical SMILES |
CC1(CCOC1=O)C(=O)CCl |
Synonyms |
Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone (6CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone typically involves the cyclization of acetoacetic acid derivatives under specific reaction conditions. One common method is the reaction of 4-chloro-2-(2-hydroxyethyl)-2-methylacetoacetic acid with a dehydrating agent to form the gamma-lactone ring. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the gamma-lactone to its corresponding alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone (6CI) is characterized by its unique structural features which contribute to its biological activity. The compound's structure includes a gamma-lactone ring, which is known for its stability and reactivity in various chemical reactions.
Medicinal Applications
1. Antitumor Activity
Research has demonstrated that compounds with gamma-lactone functionalities exhibit significant antitumor properties. A study highlighted that derivatives of gamma-lactone can enhance the cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology. The incorporation of acetoacetic acid moieties into these compounds can further augment their biological activity by enhancing solubility and bioavailability .
Case Study: Acetogenins from Annonaceae
Acetogenins are a class of compounds derived from the Annonaceae family, which often contain gamma-lactone structures. These compounds have shown promising antitumor activity in preclinical studies. The presence of acetoacetic acid derivatives within these structures has been linked to improved efficacy against specific cancer types, showcasing the potential of 6CI in developing new anticancer agents .
2. Antidiabetic Properties
The modulation of metabolic pathways by compounds similar to acetoacetic acid has been investigated for their antidiabetic effects. Research indicates that such compounds can influence insulin sensitivity and glucose metabolism, making them candidates for diabetes management therapies. The structure of 6CI may contribute to its ability to regulate metabolic processes effectively.
Agricultural Applications
1. Herbicide Development
The chlorophenyl moiety present in acetoacetic acid derivatives lends itself well to herbicide formulations. Compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) are widely used as selective herbicides for controlling broadleaf weeds in various crops. The application of 6CI in this context could lead to the development of new herbicides with enhanced selectivity and reduced environmental impact .
Table: Comparison of Herbicidal Efficacy
| Compound Name | Active Ingredient | Target Weeds | Application Method |
|---|---|---|---|
| MCPA | 4-Chloro-2-methylphenoxyacetic acid | Broadleaf weeds (e.g., thistle) | Foliar application |
| Acetoacetic Acid Derivative (6CI) | Acetoacetic acid derivative | Potential broadleaf control | Experimental trials |
Mechanism of Action
The mechanism of action of Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Compound for Comparison: (4-Chloro-2-Methylphenoxy)Acetic Acid
CAS 94-74-6 (molecular formula C₉H₉ClO₃), commonly known as MCPA (4-chloro-2-methylphenoxyacetic acid), serves as a relevant comparator due to shared functional groups (chloro, methyl, and carboxylic acid derivatives). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Property | Acetoacetic Acid, 4-Chloro-2-(2-Hydroxyethyl)-2-Methyl-, Gamma-Lactone (6CI) | (4-Chloro-2-Methylphenoxy)Acetic Acid |
|---|---|---|
| CAS Number | 102074-50-0 | 94-74-6 |
| Molecular Formula | C₇H₉ClO₃ | C₉H₉ClO₃ |
| Core Structure | Gamma-lactone (cyclic ester) | Phenoxyacetic acid (linear) |
| Key Functional Groups | Chloro, hydroxyethyl, methyl, lactone ring | Chloro, methyl, phenoxy, carboxylic acid |
| Applications | Research chemical (exact use unspecified) | Herbicide (agricultural and industrial) |
| Analytical Methods | Likely HPLC, FTIR, GC (inferred from similar compounds) | HPLC, GC with ECD or halide detectors |
| Environmental Impact | Limited data; presumed low environmental release due to niche use | Monitored in wastewater discharges |
Key Differences:
Structural Complexity: The target compound’s gamma-lactone ring introduces steric constraints and reactivity distinct from MCPA’s linear phenoxyacetic acid structure. The lactone’s cyclic nature may enhance hydrolytic instability compared to MCPA’s stable aryl ether linkage .
Applications : MCPA is a well-documented herbicide used in rice cultivation and municipal discharge monitoring, whereas the target compound’s applications remain undefined but likely confined to synthetic chemistry or biochemical research .
Synthesis and Detection : MCPA is analyzed via GC and HPLC due to its environmental prevalence, while the target compound’s analysis may prioritize lactone-specific methods (e.g., IR for ester identification) .
Research Findings and Data Gaps
- Synthetic Pathways: The target compound’s synthesis likely involves cyclization of 4-chloro-2-(2-hydroxyethyl)-2-methylacetoacetic acid, whereas MCPA is synthesized via phenoxylation of chloro-methylbenzene followed by acetic acid conjugation .
- Stability : Gamma-lactones are prone to ring-opening under acidic/basic conditions, whereas MCPA’s stability in environmental matrices is well-documented .
Biological Activity
Acetoacetic acid, 4-chloro-2-(2-hydroxyethyl)-2-methyl-, gamma-lactone (6CI), is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHClO
- Molecular Weight : 232.67 g/mol
- Melting Point : 45.5-47 °C
- Solubility : Soluble in chloroform and ligroine, with a logP value indicating moderate hydrophobicity (XLogP3: 1.1) .
The biological activity of 6CI can be attributed to its structural characteristics, which may influence various biochemical pathways:
- Ketone Body Metabolism : As a derivative of acetoacetic acid, it may participate in metabolic pathways associated with ketone bodies. Acetoacetate plays a critical role during fasting or in ketogenic states, providing an alternative energy source by enhancing glucose uptake in muscle cells through GLUT4 translocation .
- Antiproliferative Effects : Compounds similar to 6CI have shown antiproliferative activity against various cancer cell lines. The introduction of specific functional groups can enhance the inhibition of cell growth by disrupting cellular metabolism or inducing apoptosis .
Case Study 1: Effects on Glucose Metabolism
A study investigated the impact of acetoacetate on glucose uptake in L6 myotubes, a model for skeletal muscle. The findings indicated that exposure to acetoacetate at concentrations typical of fasting conditions (0.2 mM) significantly increased basal glucose uptake. This effect was associated with enhanced translocation of the glucose transporter GLUT4 to the cell membrane .
Case Study 2: Antiproliferative Activity
Research on structurally related compounds revealed that introducing lactone structures can lead to significant antiproliferative effects against cancer cell lines. For instance, compounds with alpha-methylene-gamma-butyrolactone groups exhibited marked inhibition of cell proliferation, suggesting that similar mechanisms might be present in 6CI .
Comparative Analysis of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Acetoacetic Acid | Increases glucose uptake | GLUT4 translocation |
| 6CI (Gamma-lactone) | Antiproliferative | Induction of apoptosis |
| Beta-Hydroxybutyrate | Variable effects on glucose uptake | Modulates insulin sensitivity |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for preparing this compound, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves lactonization of the precursor acetoacetic acid derivative under acidic or enzymatic catalysis. Key steps include controlling steric hindrance from the 2-methyl and 2-hydroxyethyl substituents. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) using design-of-experiment (DoE) approaches. Characterization of intermediates via -NMR and FT-IR ensures structural fidelity . For purification, preparative HPLC with a C18 column (e.g., Waters Atlantis® T3) and isocratic elution (acetonitrile/ammonium acetate buffer) is recommended .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : - and -NMR to confirm the gamma-lactone ring and substituent positions .
- Mass Spectrometry : LC-ESI-MS/MS (e.g., AB Sciex QTrap 5500) to verify molecular ion peaks and fragmentation patterns .
- Chromatography : HPLC purity assessment (>98%) using a validated method with UV detection at 220–254 nm .
- IR Spectroscopy : Compare carbonyl (C=O) and hydroxyl (O-H) stretches to reference spectra .
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability is influenced by moisture, light, and temperature. Store lyophilized samples in amber vials at -20°C under inert gas (e.g., argon). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Hydrolysis of the gamma-lactone ring is a primary degradation pathway; use Karl Fischer titration to ensure moisture content <0.5% .
Advanced Research Questions
Q. How can researchers develop a robust analytical method for quantifying this compound in complex biological matrices?
- Methodological Answer : Optimize LC-MS/MS parameters:
- Column : Waters Atlantis® T3 (3 μm, 2.1 × 50 mm) for polar compound retention .
- Mobile Phase : 15:85 (v/v) acetonitrile/10 mM ammonium acetate (pH 4.0) at 0.150 mL/min flow rate .
- Internal Standard : Use a structurally similar lactone (e.g., heptamethylene bisacetamide) to correct for matrix effects .
- Validation : Assess linearity (1–10,000 ng/mL), precision (CV <15%), and recovery (>80%) in plasma/serum .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Perform orthogonal characterization (e.g., HRMS for exact mass, DSC for thermal behavior) to confirm batch consistency. Compare activity across standardized assays (e.g., enzyme inhibition in pH 7.4 buffer vs. cellular models). Cross-validate with independent labs using blinded samples .
Q. What computational and experimental strategies can elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Model interactions with target proteins (e.g., HDACs or esterases) using Schrödinger Suite or AutoDock.
- In Vitro Assays : Test lactone ring-opening kinetics under physiological conditions (PBS, 37°C) via UV-Vis spectroscopy .
- Metabolite Profiling : Identify bioactive metabolites using hepatocyte incubation and LC-HRMS .
Q. How to investigate environmental degradation pathways of this compound?
- Methodological Answer : Conduct photolysis and hydrolysis studies:
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; monitor by LC-MS for chlorinated byproducts .
- Hydrolysis : Assess pH-dependent degradation (pH 2–10) with kinetic modeling using Arrhenius equations .
Q. What protocols ensure safe handling and mitigate toxicity risks during in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
